2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is a heterocyclic compound with a unique structure that includes an amino group, a chloro substituent, a sulfanylidene group, and an aldehyde functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde typically involves multi-step reactions starting from readily available precursors
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or thiols can be used to replace the chloro group.
Major Products Formed
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted pyrazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Used in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of 2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde involves its interaction with molecular targets such as enzymes or receptors. The presence of multiple functional groups allows it to form various interactions, including hydrogen bonding, covalent bonding, and van der Waals interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-amino-5-chloro-1H-pyrazine-3-carbaldehyde: Lacks the sulfanylidene group.
2-amino-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the chloro substituent.
5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde: Lacks the amino group.
Uniqueness
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde is unique due to the presence of all three functional groups (amino, chloro, and sulfanylidene) on the pyrazine ring. This combination of functional groups provides a distinct reactivity profile and potential for diverse applications in various fields.
Eigenschaften
Molekularformel |
C5H4ClN3OS |
---|---|
Molekulargewicht |
189.62 g/mol |
IUPAC-Name |
2-amino-5-chloro-6-sulfanylidene-1H-pyrazine-3-carbaldehyde |
InChI |
InChI=1S/C5H4ClN3OS/c6-3-5(11)9-4(7)2(1-10)8-3/h1H,(H3,7,9,11) |
InChI-Schlüssel |
KFROWVBPZCVEEQ-UHFFFAOYSA-N |
Kanonische SMILES |
C(=O)C1=C(NC(=S)C(=N1)Cl)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.